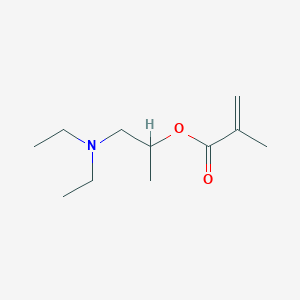
2-(Diethylamino)-1-methylethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-1-methylethyl methacrylate (DEAIMA) is a monomer that is widely used in the synthesis of various polymers. This monomer has a unique structure that makes it suitable for a wide range of applications, particularly in scientific research. In
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-1-methylethyl methacrylate is not well understood. However, it is believed that the diethylamino group in 2-(Diethylamino)-1-methylethyl methacrylate can act as a proton acceptor, which can influence the physical and chemical properties of the resulting polymer. The urethane linkage in 2-(Diethylamino)-1-methylethyl methacrylate can also contribute to the stimuli-responsive properties of the polymer.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate. However, studies have shown that 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can be biocompatible and have low toxicity. This makes them suitable for use in biomedical applications such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Diethylamino)-1-methylethyl methacrylate is its unique structure, which makes it suitable for a wide range of applications. 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can also be synthesized using a variety of methods, which makes them versatile and easy to work with. However, one of the limitations of 2-(Diethylamino)-1-methylethyl methacrylate is its high cost, which can limit its use in large-scale applications.
Direcciones Futuras
There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate. One area of research is the development of new synthesis methods that can reduce the cost of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers. Another area of research is the development of new applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers, particularly in the field of biosensors. Additionally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers to ensure their safety and efficacy in biomedical applications.
Conclusion
In conclusion, 2-(Diethylamino)-1-methylethyl methacrylate is a versatile monomer that has many applications in scientific research. Its unique structure and properties make it suitable for the synthesis of stimuli-responsive polymers and hydrogels. While there is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate, studies have shown that it can be biocompatible and have low toxicity. There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate, including the development of new synthesis methods and applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers.
Métodos De Síntesis
2-(Diethylamino)-1-methylethyl methacrylate can be synthesized using a variety of methods. One of the most common methods is the reaction of diethylamine and 2-isocyanatoethyl methacrylate. This reaction results in the formation of 2-(Diethylamino)-1-methylethyl methacrylate as well as a urethane linkage. Other methods include the reaction of N,N-dimethylaminoethyl methacrylate with methyl isocyanate and the reaction of diethylamine with methacryloyl chloride.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-1-methylethyl methacrylate has a wide range of applications in scientific research. One of the most common applications is in the synthesis of stimuli-responsive polymers. These polymers can change their physical and chemical properties in response to external stimuli such as temperature, pH, and light. 2-(Diethylamino)-1-methylethyl methacrylate is also used in the synthesis of hydrogels, which have many applications in drug delivery, tissue engineering, and biosensors.
Propiedades
Número CAS |
18262-04-9 |
|---|---|
Nombre del producto |
2-(Diethylamino)-1-methylethyl methacrylate |
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-6-12(7-2)8-10(5)14-11(13)9(3)4/h10H,3,6-8H2,1-2,4-5H3 |
Clave InChI |
SBLANOOCNKHOSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
SMILES canónico |
CCN(CC)CC(C)OC(=O)C(=C)C |
Otros números CAS |
18262-04-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



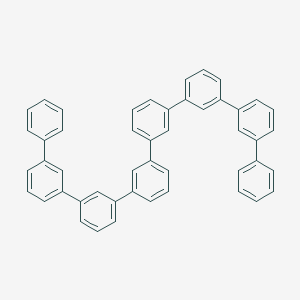
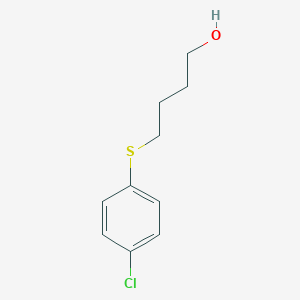
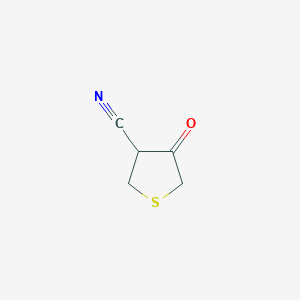
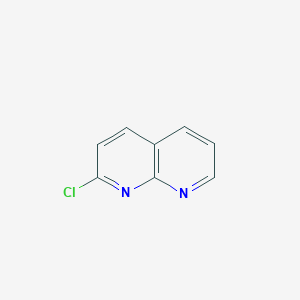
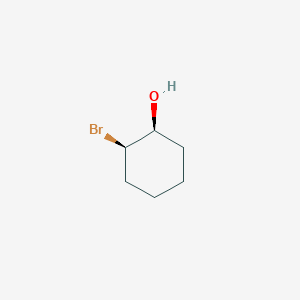
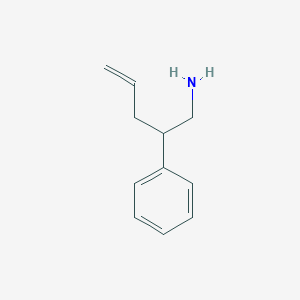
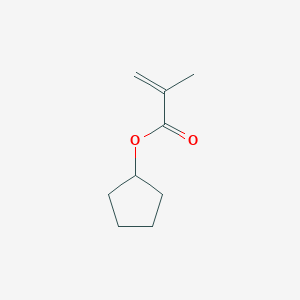
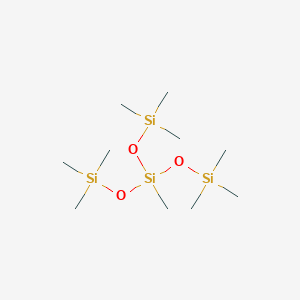
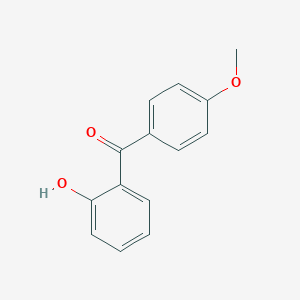
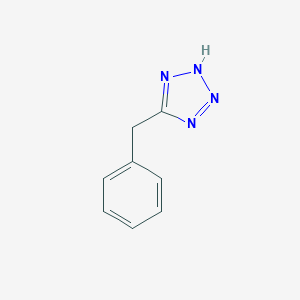
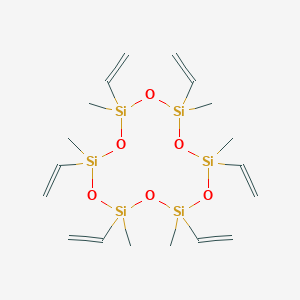
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
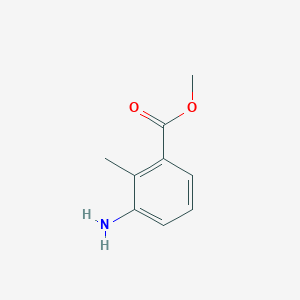
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)